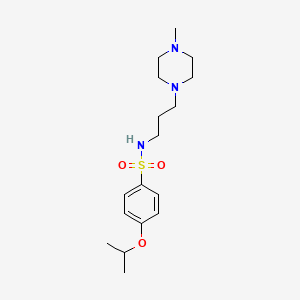
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The unique structure of this compound, which includes a p-isopropoxy group and a 4-methylpiperazinyl moiety, contributes to its specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- typically involves multiple steps. One common method includes the reaction of p-isopropoxybenzenesulfonyl chloride with N-(3-aminopropyl)-4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzenesulfonamide moiety.
Reduction: Reduced forms of the piperazine ring or the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase. The p-isopropoxy group and the 4-methylpiperazinyl moiety interact with the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer research .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the p-isopropoxy and piperazine groups.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of the p-isopropoxy and piperazine moieties.
Uniqueness
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the p-isopropoxy group and the 4-methylpiperazinyl moiety makes it a valuable compound for targeted enzyme inhibition and potential therapeutic applications.
Properties
CAS No. |
32411-00-0 |
|---|---|
Molecular Formula |
C17H29N3O3S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C17H29N3O3S/c1-15(2)23-16-5-7-17(8-6-16)24(21,22)18-9-4-10-20-13-11-19(3)12-14-20/h5-8,15,18H,4,9-14H2,1-3H3 |
InChI Key |
WPPVIGJBYQHIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















